molecular formula C23H34N2O4 B11447791 ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)benzoate

ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)benzoate

Cat. No.: B11447791
M. Wt: 402.5 g/mol
InChI Key: YDJFIEQPMVPLKG-UHFFFAOYSA-N
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Description

Ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzoate ester linked to a leucyl amino group and a 4-methylcyclohexyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 3-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Coupling with Leucine: The benzoate ester is then coupled with leucine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an amide bond.

    Addition of 4-Methylcyclohexyl Carbonyl Group: The final step involves the reaction of the intermediate product with 4-methylcyclohexyl isocyanate to introduce the 4-methylcyclohexyl carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines in a suitable solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Ethyl 3-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-({N-[(4-methylcyclohexyl)carbonyl]-D-leucyl}amino)-1-piperidinecarboxylate: Similar structure but with a piperidine ring.

    Ethyl benzoate: Lacks the leucyl amino and 4-methylcyclohexyl carbonyl groups.

    Ethyl acetate: A simpler ester without the complex substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H34N2O4

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 3-[[4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoyl]amino]benzoate

InChI

InChI=1S/C23H34N2O4/c1-5-29-23(28)18-7-6-8-19(14-18)24-22(27)20(13-15(2)3)25-21(26)17-11-9-16(4)10-12-17/h6-8,14-17,20H,5,9-13H2,1-4H3,(H,24,27)(H,25,26)

InChI Key

YDJFIEQPMVPLKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(CC(C)C)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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